N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide
Description
N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide is a quinazolinone-derived compound featuring a pentanamide chain attached to a phenyl group substituted with a 2-methyl-4-oxo-3,4-dihydroquinazolinyl moiety. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-9-19(24)22-15-10-12-16(13-11-15)23-14(2)21-18-8-6-5-7-17(18)20(23)25/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCJGNYCKHTDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides. This reaction can be modified using different catalysts and conditions to improve yield and selectivity.
Introduction of the Pentanamide Side Chain: The pentanamide side chain can be introduced through an acylation reaction, where the quinazolinone intermediate is reacted with pentanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of microwave-induced synthesis, which has been shown to enhance reaction rates and yields . Additionally, green chemistry approaches, such as the use of deep eutectic solvents (DES), can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and ethyl cyanoacetate.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide. Research indicates that compounds with quinazoline moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown efficacy against breast cancer and leukemia cells through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Effects
Quinazoline-based compounds have also demonstrated antimicrobial properties. Studies reveal that N-substituted quinazolines possess activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The structural modifications in this compound could enhance its efficacy against resistant strains.
Anticonvulsant Activity
Research into the anticonvulsant properties of quinazoline derivatives has yielded promising results. Compounds similar to this compound have shown effectiveness in animal models for epilepsy, suggesting that these compounds may interact with GABAergic systems or sodium channels to exert their effects .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of quinazoline derivatives. Modifications at specific positions on the quinazoline ring and the phenyl group can significantly alter biological activity. For instance, electron-withdrawing groups at certain positions have been associated with enhanced anticancer activity .
Case Study 1: Anticancer Activity
A study evaluated a series of quinazoline derivatives, including this compound, against various cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range for breast cancer cells, suggesting potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of quinazoline derivatives. This compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate signaling pathways by interacting with receptors involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) N-(4-Methoxyphenyl)pentanamide
- Structure: Phenyl ring substituted with methoxy (-OCH₃) instead of quinazolinone.
- Activity : Demonstrated significant anthelmintic activity, with pharmacokinetic studies indicating excellent drug-likeness and adherence to pharmaceutical filters .
- Key Difference: Replacement of the quinazolinone with a methoxy group simplifies the structure but retains biological efficacy, suggesting that the pentanamide chain alone contributes to membrane permeability and target engagement.
b) N-[4-(4-Nitrophenoxy)phenyl]pentanamide
- Structure: Phenyl ring substituted with 4-nitrophenoxy.
- Synthesis: Prepared via nucleophilic substitution of 4-aminophenol with 4-nitrofluorobenzene, followed by acylation with pentanoyl chloride .
- Crystallography : Exhibits intermolecular hydrogen bonding via amide groups, forming chains parallel to the crystallographic a-axis. The nitro group participates in weak C–H···O interactions .
Acyl Chain Modifications
a) N-[4-(4-Oxo-3-phenylquinazolin-2-yl)phenyl]acetamide
- Structure : Acetamide (C₂) chain instead of pentanamide (C₅).
- The pentanamide in the target compound likely enhances metabolic stability due to reduced susceptibility to hydrolysis .
Sulfonamide Derivatives
a) N4-Valeroylsulfadiazine (N-[4-(2-pyrimidinylaminosulfonyl)phenyl]pentanamide)
- Structure : Pentanamide linked to a sulfadiazine moiety (pyrimidine-sulfonamide).
- Synthesis: Yielded 95% via acylation of sulfadiazine with pentanoyl chloride.
- Physical Properties : Melting point 218–219°C; IR peaks at 1685 cm⁻¹ (amide C=O) and 1164 cm⁻¹ (SO₂NH) .
- Activity : Antitubercular agent, highlighting the role of sulfonamide groups in targeting microbial enzymes like carbonic anhydrase .
b) 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentanamide
- Structure : Incorporates a thiazole-sulfonamide group and dioxoisoindolinyl substituent.
- Data : Molecular formula C₂₂H₂₂N₃NaO₆S, molecular weight 479.48 g/mol, elemental analysis C 55.30%, H 4.70%, N 8.91% .
- Comparison: The sulfonamide and heterocyclic substituents may enhance binding to enzymes like carbonic anhydrase, whereas the quinazolinone in the target compound could target kinase or protease pathways.
Activity Data for Pentanamide Analogs
*Activity values from unspecified assays .
Biological Activity
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide is a synthetic compound derived from the quinazolinone family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.38 g/mol
This compound features a quinazolinone moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on preliminary studies:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Modulation of Receptor Activity : It may act as a modulator of receptors that are critical for cellular responses to growth factors and hormones.
- Induction of Apoptosis : Some studies suggest that this compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of quinazolinone effectively inhibited the growth of various cancer cell lines (e.g., breast cancer and leukemia) through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Quinazolinone derivatives are also noted for their anti-inflammatory activities. The compound may exert these effects by:
- Inhibiting Pro-inflammatory Cytokines : It may reduce the levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.
Case Studies
- Case Study 1 : In vitro studies showed that this compound significantly reduced the viability of human cancer cell lines compared to controls, indicating its potential as a lead compound for further development .
- Case Study 2 : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates, suggesting efficacy in vivo .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common approach begins with constructing the quinazolinone core through cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs. Subsequent functionalization introduces the phenyl-pentanamide group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) for cyclization steps.
- Catalysts : Palladium catalysts for coupling reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Reaction progress is monitored via TLC and HPLC, with final purification using column chromatography or recrystallization .
Q. How is the structural integrity of the compound validated post-synthesis?
Analytical techniques include:
- NMR spectroscopy : - and -NMR confirm substituent integration and regiochemistry (e.g., distinguishing quinazolinone C=O at δ ~165 ppm).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO).
- X-ray crystallography : Resolves stereoelectronic effects in the quinazolinone core and amide linkage .
Q. What preliminary biological screening models are used to assess its bioactivity?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer screening : Cell viability assays (MTT) on cancer cell lines (e.g., MCF-7, HepG2).
- Anti-inflammatory activity : COX-2 inhibition assays via ELISA.
Dose-response curves and IC values are calculated to prioritize lead optimization .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence its pharmacokinetic (PK) profile?
A structure-activity relationship (SAR) study might include:
| Substituent | LogP | Oral Bioavailability (%) | Plasma Half-life (h) |
|---|---|---|---|
| -CH (parent) | 3.2 | 58 | 4.2 |
| -CF | 3.8 | 42 | 6.1 |
| -OCH | 2.9 | 65 | 3.8 |
| Key findings: |
- Electron-withdrawing groups (e.g., -CF) improve metabolic stability but reduce solubility.
- Hydrophilic substitutions (e.g., -OH) enhance bioavailability but shorten half-life due to renal clearance .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC50_{50}50 values)?
Contradictions often arise from assay variability or impurity profiles. Mitigation steps:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified) and assay conditions (e.g., serum-free media).
- Impurity profiling : LC-MS to quantify byproducts (e.g., hydrolyzed amide derivatives).
- Orthogonal assays : Validate anticancer activity via apoptosis markers (Annexin V/PI) alongside MTT .
Q. What computational methods predict its target interactions and binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase). The quinazolinone core shows affinity for ATP-binding pockets via π-π stacking with Phe residues.
- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Machine learning (e.g., Random Forest) correlates substituent descriptors (e.g., Hammett σ) with inhibitory potency .
Q. How is in vivo efficacy evaluated, and what are key translational challenges?
- Xenograft models : Subcutaneous tumor implantation in nude mice (e.g., HCT-116 colorectal cancer). Dosing: 50 mg/kg/day orally for 21 days.
- PK/PD integration : Plasma concentration-time curves linked to tumor volume reduction.
Challenges: - Metabolic clearance : Cytochrome P450 (CYP3A4) induction reduces exposure.
- Toxicity : Hepatic enzyme (ALT/AST) elevation at higher doses requires prodrug strategies .
Methodological Guidelines
Q. For Synthesis Optimization :
Q. For Bioactivity Validation :
- Include positive controls (e.g., doxorubicin for anticancer assays) and validate via dual-reporter systems (e.g., luciferase-based apoptosis sensors) .
Q. For Computational Studies :
- Cross-validate docking results with site-directed mutagenesis (e.g., EGFR T790M mutation disrupts quinazolinone binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
